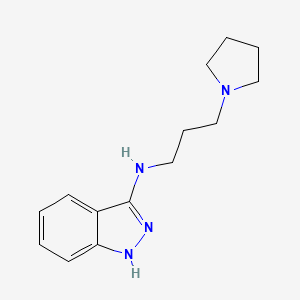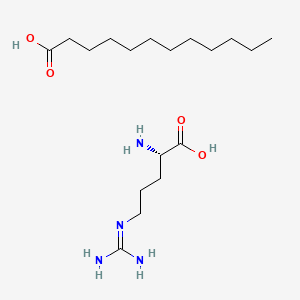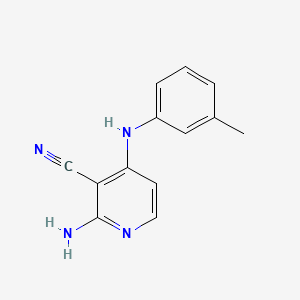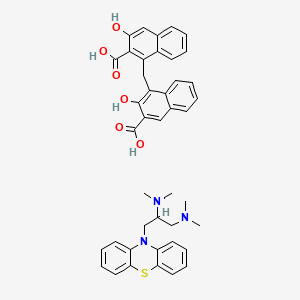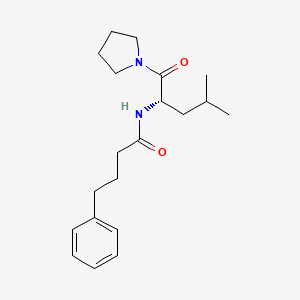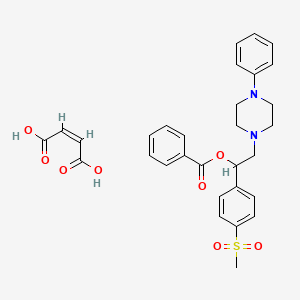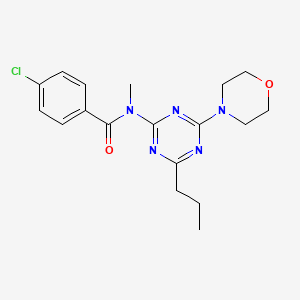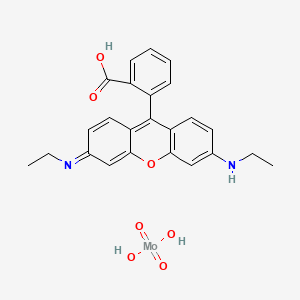
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a xanthylium core, substituted with carboxyphenyl and ethylamino groups, and complexed with molybdate ions. The combination of these functional groups and the molybdate complexation imparts distinct chemical reactivity and potential utility in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate typically involves multi-step organic synthesis techniques. The initial step often includes the formation of the xanthylium core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the carboxyphenyl and ethylamino groups through substitution reactions. The final step involves the complexation with molybdate ions under controlled conditions, such as specific pH and temperature settings, to ensure the stability of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as crystallization or chromatography, are employed to isolate the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized xanthylium derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted xanthylium compounds.
Applications De Recherche Scientifique
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique reactivity.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate involves its interaction with molecular targets through its functional groups. The carboxyphenyl and ethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the molybdate complex can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthylium, 9-(2-carboxyphenyl)-3-(diethylamino)-6-(diethyloxidoamino): Similar structure but with different substituents, leading to variations in reactivity and applications.
Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, hydroxide, inner salt: Another xanthylium derivative with distinct functional groups and properties.
Uniqueness
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate is unique due to its specific combination of functional groups and molybdate complexation
Propriétés
Numéro CAS |
97171-87-4 |
|---|---|
Formule moléculaire |
C24H24MoN2O7 |
Poids moléculaire |
548.4 g/mol |
Nom IUPAC |
dihydroxy(dioxo)molybdenum;2-[3-(ethylamino)-6-ethyliminoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C24H22N2O3.Mo.2H2O.2O/c1-3-25-15-9-11-19-21(13-15)29-22-14-16(26-4-2)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;;;;;/h5-14,25H,3-4H2,1-2H3,(H,27,28);;2*1H2;;/q;+2;;;;/p-2 |
Clé InChI |
GJDMSFOSYIBNPC-UHFFFAOYSA-L |
SMILES canonique |
CCNC1=CC2=C(C=C1)C(=C3C=CC(=NCC)C=C3O2)C4=CC=CC=C4C(=O)O.O[Mo](=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)



